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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Introduction to the Chemical Scaffold

The 3-((4-hydroxyphenyl)amino)propanoic acid framework serves as a versatile precursor for generating

diverse libraries of derivatives [1]. Its significance stems from several factors:

o Essential Building Blocks: Amino acids are fundamental to biological processes, making their
derivatives compelling candidates for targeting microbial cellular machinery [1].

¢ Versatile Pharmacology: The 4-hydroxyphenyl moiety is found in numerous FDA-approved and
investigational drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant
properties. The hydroxyl group enables diverse chemical reactions and interactions with biological
targets [1].

e Addressing Antimicrobial Resistance: This research is driven by the critical global health threat
posed by multidrug-resistant bacterial and fungal pathogens, particularly those identified by the WHO
as high-priority ESKAPE pathogens and azole-resistant fungi like Candida auris [1].

Protocol 1: Synthesis of 3-((4-
Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol outlines the synthetic pathway for creating the core scaffold and its subsequent

functionalization into hydrazide and hydrazone derivatives [1].
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Initial Synthesis of Core Intermediates

¢ Reaction: 4-aminophenol is reacted with methyl acrylate in 2-propanol or with acrylic acid in water.

e Conditions: The reaction mixture is heated under reflux.

e Products: This step yields key intermediates N-(4-hydroxyphenyl)-B-alanine methyl ester (2) or
3,3'-((4-hydroxyphenyl)azanediyl)dipropanoic acid (4) [1].

Synthesis of Hydrazide Intermediate

¢ Reaction: The methyl ester (2) undergoes hydrazinolysis.

e Conditions: Reflux in propan-2-ol.

e Product: This step produces N-(4-hydroxyphenyl)-B-alanine hydrazide (3), a crucial building block
for further derivatization [1].

Formation of Hydrazones

¢ Reaction: Hydrazide (3) is condensed with various aromatic or heterocyclic aldehydes.

e Conditions: Reflux in methanol.

e Products: This high-yielding (58—94%) reaction produces a wide array of hydrazones (7-16). NMR
data indicate these compounds exist in solution as mixtures of E/Z isomers, with the Z isomer
predominating due to restricted rotation around the amide bond [1].

Formation of Heterocyclic Derivatives

¢ Reaction: Hydrazide (3) is reacted with 2,5-hexanedione.
e Conditions: Reflux in 2-propanol with a catalytic amount of glacial acetic acid.
e Product: This cyclization reaction yields the dimethylpyrrole derivative (17) [1].

The following workflow summarizes the key stages of the synthetic protocol:
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Application & Data: Antimicrobial Evaluation

The synthesized compound library was screened against a panel of multidrug-resistant bacterial and fungal

pathogens. The table below summarizes the minimum inhibitory concentration (MIC) data for the most

potent compounds [1].

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
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Methicillin- Vancomycin- Gram Drug-
Resistant Resistant . Resistant
Compound Example Negative .
Staphylococcus Enterococcus Candida
Class Compounds . Pathogens .
aureus (MRSA) faecalis (MIC auris (MIC
(MIC pg/mL)
(MIC pg/mL) pg/mL) Hg/mL)
Heterocyclic  14-16 1-8 05-2 8 —64 8 —64
Hydrazones
Initial Methyl 2 Weak activity Weak activity Inactive Inactive
Ester
Acid 4 Inactive Inactive Inactive Inactive
Intermediate
Hydrazide 3 Inactive Inactive Inactive Inactive
Intermediate
Key Findings:

e Structure-Dependent Activity: Antimicrobial activity is highly structure-dependent. The initial

intermediates (2, 3, 4) showed weak or no activity, highlighting the importance of chemical
modifications [1].

e Potent Broad-Spectrum Agents: Hydrazones 14-16, which contain heterocyclic substituents,
emerged as the most potent and broad-spectrum agents. They are active against highly resistant
Gram-positive bacteria, Gram-negative pathogens, and fungal species, including the critical threat
Candida auris [1].

¢ Potential for Further Development: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is
validated as a promising foundation for developing novel antimicrobial agents to combat drug-
resistant infections [1].

Discussion and Future Directions

The research demonstrates that strategic derivatization of the 3-((4-hydroxyphenyl)amino)propanoic acid

scaffold can yield compounds with significant, broad-spectrum antimicrobial activity.

¢ Mode of Action: While the exact molecular targets are still under investigation, previous studies
suggest that amino acid derivatives often target enzymes involved in bacterial cell wall synthesis
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(e.g., the MurA-F pathway for peptidoglycan formation) [1].
e Research Applications: This protocol provides a robust foundation for medicinal chemists to:
o Explore SAR: Synthesize new derivatives to further elucidate structure-activity relationships.
o Optimize Potency: Improve antimicrobial activity and reduce toxicity based on the established
SAR.
o Investigate Mechanisms: Conduct studies to identify the precise mechanisms of action
against resistant pathogens.

Key Conclusions for Researchers

e The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a versatile and synthetically accessible
template for generating novel antimicrobial candidates.

¢ Hydrazone derivatives bearing heterocyclic motifs represent the most promising lead
compounds, showing potent activity against priority WHO pathogens.

e The provided synthetic protocols are reproducible and can be adapted to create focused chemical
libraries for further lead optimization and biological testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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